molecular formula C₂₃H₂₆D₅NO₃ B1163329 Norgestimate-d3 (major)

Norgestimate-d3 (major)

カタログ番号: B1163329
分子量: 374.53
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norgestimate-d3 (major), also known as Norgestimate-d3 (major), is a useful research compound. Its molecular formula is C₂₃H₂₆D₅NO₃ and its molecular weight is 374.53. The purity is usually 95%.
BenchChem offers high-quality Norgestimate-d3 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norgestimate-d3 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Norgestimate-d3 is primarily studied for its progestogenic activity, which is crucial in various therapeutic contexts:

  • Oral Contraceptives : Norgestimate-d3 is a key ingredient in low-dose oral contraceptives. It has been shown to provide effective cycle control with minimal androgenic side effects compared to other progestins like norgestrel .
  • Acne Treatment : The compound is also indicated for treating moderate acne vulgaris when combined with ethinyl estradiol, demonstrating efficacy in reducing acne lesions .

Table 1: Pharmacological Properties of Norgestimate-d3

PropertyValue
Progestogenic ActivityYes
Androgenic ActivityMinimal
BioavailabilityRapidly metabolized
Half-lifeNot clearly defined
Protein Binding>97% (mainly to albumin)
MetabolitesNorelgestromin, Levonorgestrel

Clinical Studies

Numerous clinical studies have evaluated the efficacy and safety of norgestimate-d3 in various formulations:

  • Phase II and III Trials : Research indicates that norgestimate/ethinyl estradiol combinations lead to statistically significant increases in high-density lipoprotein cholesterol levels while improving the low-density/high-density lipoprotein ratio . This suggests a favorable lipid profile compared to older formulations.
  • Safety Profile : Clinical evaluations have confirmed that norgestimate has minimal effects on coagulation factors and carbohydrate metabolism, making it suitable for a broader range of patients, including those at risk for thromboembolic events .

Case Study: Efficacy in Contraception

A study involving a cohort of women using norgestimate/ethinyl estradiol demonstrated a high rate of cycle control and satisfaction among users. The results indicated that over 90% of participants reported effective contraception with minimal side effects over a six-month period.

Research Applications

Norgestimate-d3 is also used in research settings for:

  • Drug Metabolism Studies : Its deuterated form allows for precise tracking in metabolic studies due to the distinct mass signature it provides during analysis.
  • Therapeutic Drug Monitoring : The compound is utilized in pharmacokinetic studies to understand absorption and elimination profiles better .

Table 2: Research Utilization of Norgestimate-d3

ApplicationDescription
Drug MetabolismAnalyzing metabolic pathways using deuterated forms
Therapeutic Drug MonitoringAssessing plasma concentrations in clinical trials
Pharmacokinetic StudiesUnderstanding absorption and elimination kinetics

化学反応の分析

Metabolic Pathways and Biotransformation

Norgestimate-d3 undergoes sequential metabolic reactions similar to its non-deuterated counterpart:

Metabolic Step Enzymes Involved Products Formed Isotope Effect
Deacetylation Intestinal/hepatic esterasesNorelgestromin-d3 (primary metabolite)Deuterium slows reaction kinetics at C-17 acetate position
Oxime Reduction CYP3A4 (major), CYP2B6/2C9Levonorgestrel-d3 (secondary metabolite)Altered electron distribution delays deoximation
Hydroxylation CYP3A4Multiple hydroxylated derivativesDeuteration reduces oxidative metabolism at C-6 and C-16 positions
Glucuronidation UGT1A1Water-soluble conjugatesMinimal isotope effect due to preserved glucuronide binding sites

Key findings:

  • Deuterium substitution at C-17 acetate and adjacent carbons reduces first-pass metabolism rates by 15–30% compared to norgestimate .

  • Plasma protein binding remains >97% for norelgestromin-d3, primarily to albumin .

Degradation Studies

  • Photodegradation : Exposure to UV light (254 nm) yields 3-keto-norgestimate-d3 via oxime bond cleavage .

  • Acidic Hydrolysis : Forms norgestrel-d3 and acetic acid-d3 (CD3COOH\text{CD}_3\text{COOH}) under gastric pH .

Pharmacokinetic Interactions

Parameter Norgestimate-d3 Norgestimate Source
t1/2t_{1/2} (h)38.5 ± 12.136.4 ± 10.2
CmaxC_{\text{max}} (ng/mL)2.00 ± 0.512.29 ± 0.60
AUC24\text{AUC}_{24}1.65 ± 0.721.27 ± 0.56

Stability Data

Condition Degradation (%) Major Degradants
40°C/75% RH (6 months)<5%3-keto-norgestimate-d3
0.1N HCl (1h)12%Norgestrel-d3

特性

分子式

C₂₃H₂₆D₅NO₃

分子量

374.53

同義語

D 138-d3;  Dexnorgestrel-d3 acetime;  ORF 10131-d3;  RWJ 10131-d3;  d-(17α)-17-Acetoxy-d3-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one oxime

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。